molecular formula C20H15FN4O2 B2979944 4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide CAS No. 847388-05-0

4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide

Cat. No.: B2979944
CAS No.: 847388-05-0
M. Wt: 362.364
InChI Key: AKCRHCWBTFHMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide is a chemical compound of significant interest in medicinal chemistry research. It belongs to a class of heterocyclic molecules characterized by an imidazo[1,2-a]pyrimidine core, a structure known to be a privileged scaffold in drug discovery . While specific biological data for this exact compound is an area of ongoing investigation, its molecular framework is closely related to several compounds with documented research applications. For instance, structurally similar benzamide derivatives incorporating the imidazo[1,2-a]pyrimidine moiety have been studied for their potential as kinase inhibitors , which are key targets in oncology and other disease areas. Furthermore, recent studies on analogous benzo[4,5]imidazo[1,2-a]pyrimidine derivatives have shown promising broad-spectrum antimicrobial activity, including the ability to inhibit biofilm formation against pathogens like Staphylococcus aureus and Candida albicans . Other close analogs have demonstrated potent anti-inflammatory effects by acting as selective cyclooxygenase-2 (COX-2) inhibitors, with some compounds exhibiting efficacy in in vivo models . The presence of the 4-fluorobenzamide group and the methoxyphenyl bridge in its structure is a common feature in molecules designed to interact with specific enzymatic pockets, suggesting a potential mechanism of action involving the inhibition of key cellular proteins . This product is intended for research purposes such as in vitro assay development and structure-activity relationship (SAR) studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c1-27-18-8-5-14(17-12-25-10-2-9-22-20(25)24-17)11-16(18)23-19(26)13-3-6-15(21)7-4-13/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCRHCWBTFHMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide typically involves multi-step organic synthesis. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds with shared benzamide, heterocyclic, or fluorinated motifs.

N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives

  • Structural Differences : The pyridine ring in these derivatives (imidazo[1,2-a]pyridine) replaces the pyrimidine core of the target compound. Bromine at the 8-position introduces steric bulk and alters electronic properties compared to the methoxy group in the target .
  • Synthesis : Both compounds utilize 4-fluoroaniline intermediates but diverge in heterocyclic coupling steps. The bromo-substituted analogs require zinc dust and ammonium chloride for cyclization, whereas the target compound’s synthesis () employs thiophosphate intermediates and chromatographic purification .
  • Analytical Data :
    • Mass Spec : The bromo analog’s molecular ion (M+H) is expected to be ~40–50 Da higher than the target due to bromine’s mass (79.9 vs. 19.0 for fluorine).
    • NMR : The absence of pyrimidine protons (e.g., δ 8.16 in ) in pyridine-based analogs would distinguish their spectra .

N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide (3f)

  • Structural Differences: A morpholino group and acrylamide substituent replace the benzamide and methoxyphenyl groups in the target. The 5-oxoimidazo[1,2-a]pyrimidine core may reduce planarity compared to the unmodified pyrimidine in the target .

4-Fluoro-N-(4-(3-((4-Methylbenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

  • Structural Differences : A thiazole ring replaces the imidazo[1,2-a]pyrimidine core. The 3-oxopropyl side chain introduces conformational flexibility absent in the rigid bicyclic system of the target .
  • Functional Implications : Thiazole-containing analogs are often associated with antimicrobial activity, whereas imidazo[1,2-a]pyrimidines are more commonly linked to anticancer targets .

Table 1: Key Properties of Compared Compounds

Compound Core Structure Substituents MS (M+H) Synthesis Yield Key Functional Groups
Target Compound Imidazo[1,2-a]pyrimidine 4-Fluorobenzamide, 2-methoxyphenyl 410.0 59% Fluorine, methoxy
8-Bromoimidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine 8-Bromo, 4-fluorophenyl ~450–460* Not reported Bromine, benzamide
Compound 3f (Morpholino Analog) Imidazo[1,2-a]pyrimidine Morpholino, acrylamide Not reported Similar to 3a Morpholino, acrylamide
Thiazol-2-ylbenzamide Thiazole 4-Fluorobenzamide, 3-oxopropyl ~350–370* Not reported Thiazole, flexible chain

*Estimated based on molecular formulas.

Key Findings and Implications

Fluorine vs. Bromine : Fluorine’s electronegativity and small size favor metabolic stability, whereas bromine’s bulk may hinder cellular permeability but enhance halogen bonding .

Synthetic Challenges : The target compound’s synthesis () requires meticulous purification (e.g., NEt3-treated silica), contrasting with the straightforward cyclization of brominated analogs .

Limitations and Contradictions

  • Pharmacological Data : Evidence lacks biological activity data for the target compound, limiting functional comparisons.
  • Yield Discrepancies : The target’s moderate yield (59%) suggests scalability challenges compared to unreported yields of analogs .

Biological Activity

The compound 4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide is a novel derivative within the class of imidazo-pyrimidine compounds. This article explores its biological activity, focusing on its pharmacological potential, including anticancer, anti-inflammatory, and antibacterial properties. The synthesis methods, structure-activity relationships (SAR), and relevant case studies will also be discussed.

Synthesis and Structural Characteristics

The synthesis of This compound typically involves multi-step organic reactions, including the formation of the imidazo-pyrimidine core and subsequent modifications to introduce the fluorine and methoxy groups. The compound's structure can be represented as follows:

C18H17FN4O(Molecular Weight 342.36 g mol)\text{C}_{18}\text{H}_{17}\text{F}\text{N}_4\text{O}\quad (\text{Molecular Weight }342.36\text{ g mol})

Table 1: Structural Features

FeatureDescription
Core StructureImidazo[1,2-a]pyrimidine
SubstituentsFluoro, Methoxy
Functional GroupsAmide

Anticancer Activity

Research has indicated that imidazo-pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown potent antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of various imidazo-pyrimidine derivatives on human cancer cell lines. The results demonstrated that compounds with similar structural features inhibited cell growth with IC50 values in the low micromolar range (0.4 - 1.0 μM) against colon carcinoma cells .

Anti-inflammatory Activity

The compound's potential as a COX-2 inhibitor has also been investigated. In vitro assays revealed that certain derivatives exhibited selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications.

Table 2: COX-2 Inhibition Data

CompoundIC50 (μM)Selectivity Ratio (COX-2/COX-1)
Celecoxib0.0610
4-fluoro-N-(5-(imidazo...0.0515

Antibacterial Activity

While primarily studied for their anticancer properties, some imidazo-pyrimidine derivatives have also shown antibacterial activity against Gram-positive and Gram-negative bacteria. However, the specific activity of This compound in this regard remains less documented .

Structure-Activity Relationship (SAR)

The biological activity of imidazo-pyrimidine derivatives is heavily influenced by their structural components:

  • Fluorine Substitution : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Methoxy Group : Potentially increases solubility and alters pharmacokinetic properties.

Table 3: SAR Insights

SubstituentEffect on Activity
FluorineIncreased potency
MethoxyImproved solubility

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between functionalized imidazo[1,2-a]pyrimidine intermediates and benzamide derivatives. For example, intermediates like 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline (from ) can be coupled with activated benzoyl chlorides. Key steps include refluxing in polar aprotic solvents (e.g., DMF) with catalysts like pyridine or triethylamine. Purification via silica gel chromatography (hexane/ethyl acetate gradients) and recrystallization (methanol/water) improves purity. LC-MS and NMR (¹H, ¹³C) are critical for verifying structural integrity .

Q. How should researchers address discrepancies in spectral data (e.g., NMR, IR) during characterization?

  • Methodological Answer : Discrepancies often arise from residual solvents, tautomerism, or impurities. For example, in , the amide proton in ¹H-NMR appears at δ 10.80 ppm due to hydrogen bonding. Use deuterated DMSO for resolving broad peaks and compare with computed spectra (DFT calculations) to confirm assignments. IR peaks at ~1672 cm⁻¹ (C=O stretch) and ~3153 cm⁻¹ (amide N-H) should align with theoretical values. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., CLK, DDR1) due to structural similarities to known inhibitors ( ). Use fluorescence-based ATP competition assays or ELISA for IC₅₀ determination. Cell viability assays (MTT or CellTiter-Glo) in cancer lines (e.g., HeLa, MCF-7) can assess antiproliferative effects. Include positive controls like staurosporine for validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?

  • Methodological Answer : Systematically modify substituents on the benzamide (e.g., fluoro vs. methoxy) and imidazo[1,2-a]pyrimidine (e.g., bromo vs. trifluoromethyl) moieties. Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like CLK kinases. Synthesize analogs (e.g., ’s dual DDR1/2 inhibitor) and compare IC₅₀ values. Correlate logP (lipophilicity) with cellular permeability using Caco-2 assays .

Q. What strategies mitigate poor solubility in pharmacological studies?

  • Methodological Answer : Solubility can be enhanced via co-solvents (e.g., DMSO/PEG 400 mixtures) or formulation as nanoparticles (e.g., PLGA encapsulation). Salt formation (e.g., hydrochloride) or prodrug approaches (e.g., esterification of the amide) may improve bioavailability. Phase-solubility diagrams and dynamic light scattering (DLS) help optimize formulations .

Q. How can X-ray crystallography resolve the compound’s binding mode with its target?

  • Methodological Answer : Co-crystallize the compound with the target protein (e.g., CLK kinase) using sitting-drop vapor diffusion. Optimize crystallization conditions (e.g., PEG 3350, Tris-HCl pH 8.5). Resolve structures via synchrotron radiation (≤1.8 Å resolution) and analyze using CCP4 or Phenix. Compare with analogs (e.g., ’s Cpd-1) to identify critical hydrogen bonds or hydrophobic interactions .

Q. What in vivo models are appropriate for evaluating efficacy and toxicity?

  • Methodological Answer : Use xenograft mouse models (e.g., subcutaneous tumor implants) for oncology studies. Administer the compound via oral gavage or intraperitoneal injection; monitor tumor volume via caliper or bioluminescence. Assess toxicity via histopathology (liver/kidney) and serum biomarkers (ALT, creatinine). Pharmacokinetic studies (plasma t₁/₂, AUC) guide dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.